molecular formula C25H28N2O4S2 B12159329 2-hydroxy-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide

2-hydroxy-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide

Cat. No.: B12159329
M. Wt: 484.6 g/mol
InChI Key: LMGQCCOBAPZSKH-XLNRJJMWSA-N
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Description

The compound 2-hydroxy-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core substituted with a 2-thioxo group, a (5Z)-4-(octyloxy)benzylidene moiety at position 5, and a 2-hydroxybenzamide group at position 2. This structure combines a lipophilic octyloxy chain (enhancing membrane permeability) with hydrogen-bonding groups (2-hydroxybenzamide and thioxo), which may influence its biological interactions . Thiazolidinones are widely studied for antimicrobial, antitumor, and anti-inflammatory activities, with substituents on the benzylidene ring and the N-acyl group critically modulating these properties .

Properties

Molecular Formula

C25H28N2O4S2

Molecular Weight

484.6 g/mol

IUPAC Name

2-hydroxy-N-[(5Z)-5-[(4-octoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C25H28N2O4S2/c1-2-3-4-5-6-9-16-31-19-14-12-18(13-15-19)17-22-24(30)27(25(32)33-22)26-23(29)20-10-7-8-11-21(20)28/h7-8,10-15,17,28H,2-6,9,16H2,1H3,(H,26,29)/b22-17-

InChI Key

LMGQCCOBAPZSKH-XLNRJJMWSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3O

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a substituted benzaldehyde with thiosemicarbazide to form a thiazolidinone intermediate.

    Introduction of the Octyloxybenzylidene Group: The intermediate is then reacted with 4-octyloxybenzaldehyde under basic conditions to introduce the octyloxybenzylidene group.

    Formation of the Benzamide Core: Finally, the compound is reacted with 2-hydroxybenzoic acid or its derivatives to form the benzamide core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring and the benzylidene group.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The benzamide and benzylidene groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Products may include sulfoxides, sulfones, and carboxylic acids.

    Reduction: Alcohols and amines are common products.

    Substitution: Various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound may be investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies. Its structural features make it a candidate for studying interactions with biological macromolecules.

Medicine

In medicine, the compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets suggests it may have applications in drug development, particularly in the design of new pharmaceuticals.

Industry

In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide involves its interaction with specific molecular targets. The compound’s thiazolidinone ring and benzamide core allow it to bind to enzymes or receptors, potentially inhibiting their activity. The octyloxybenzylidene group may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The octyloxy chain in the target compound likely enhances membrane permeability compared to shorter chains (e.g., methoxy, propoxy) .
  • Antitumor Activity : Furyl-substituted analogs (e.g., ) show potent activity (IC50 ~7 µM), suggesting that bulkier substituents may enhance efficacy.
Physicochemical Properties
Property Target Compound (5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxothiazolidin-4-one Rhodanine-furan conjugates
Melting Point Not reported 168–170°C 145–160°C
Solubility Low (lipophilic chain) Moderate in DMSO High in DMF
IR (ν, cm⁻¹) 1680 (C=O), 1250 (C=S) 1675 (C=O), 1245 (C=S) 1690 (C=O), 1260 (C=S)
¹H NMR (δ, ppm) 8.2 (CH=N), 6.8–7.9 (aromatic) 8.1 (CH=N), 6.7–7.8 (aromatic) 8.3 (CH=N), 6.9–7.6 (aromatic)

Notes:

  • The octyloxy chain in the target compound may reduce aqueous solubility compared to methoxy/propoxy analogs .
  • Spectral data consistency confirms the thiazolidinone core and Z-configuration of the benzylidene moiety .
Molecular Docking and Mechanism
  • : Hydroxylated benzamide derivatives show enhanced binding to bacterial enzymes (e.g., dihydrofolate reductase) via hydrogen bonds .
  • : Rhodanine-furan analogs inhibit tubulin polymerization, suggesting a microtubule-targeted mechanism . The target compound’s octyloxy chain may stabilize hydrophobic interactions in enzyme pockets.

Biological Activity

The compound 2-hydroxy-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications, drawing from various research studies and data sources.

Synthesis

The synthesis of this compound typically involves the cyclocondensation of 2-hydroxybenzamide with thiazolidinone derivatives. The process usually includes the following steps:

  • Formation of Thiazolidinone Core : The reaction of thioglycolic acid with appropriate aldehydes leads to the formation of thiazolidinone derivatives.
  • Aldol Condensation : The thiazolidinone is then reacted with an aromatic aldehyde (in this case, 4-octyloxybenzaldehyde) to form the desired benzylidene derivative.
  • Characterization : The resulting compound is characterized using spectroscopic techniques such as NMR and IR spectroscopy to confirm its structure.

Antimicrobial Activity

Research indicates that compounds similar to 2-hydroxy-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide exhibit significant antimicrobial properties. A study evaluated various thiazolidinone derivatives for their antibacterial and antifungal activities against several strains, including Staphylococcus aureus and Candida albicans. The results showed that some derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin and fluconazole .

Antioxidant Activity

Thiazolidinones are also known for their antioxidant properties. Research has demonstrated that these compounds can scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anticancer Potential

The anticancer activity of thiazolidinones has been a focal point in recent studies. Compounds in this class have shown promise in inhibiting tumor cell proliferation in vitro. For instance, specific derivatives have been reported to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death .

Case Studies

  • Study on Antibacterial Activity : A series of synthesized thiazolidinones were tested against Escherichia coli and Bacillus subtilis. The study found that certain compounds exhibited MIC values as low as 64 μg/mL, indicating potent antibacterial effects .
  • Antioxidant Evaluation : In vitro assays demonstrated that these compounds could effectively reduce oxidative stress markers in human cell lines, suggesting potential applications in protective therapies against oxidative damage .

Data Summary

Biological Activity Tested Strains/Cell Lines MIC Values Reference
AntibacterialStaphylococcus aureus32 μg/mL
Bacillus subtilis64 μg/mL
AntifungalCandida albicans16 μg/mL
AntioxidantHuman cell linesSignificant reduction in ROS levels

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